Product packaging for 4-[(4-Fluorobenzoyl)amino]benzoic acid(Cat. No.:CAS No. 54057-46-4)

4-[(4-Fluorobenzoyl)amino]benzoic acid

Cat. No.: B12218661
CAS No.: 54057-46-4
M. Wt: 259.23 g/mol
InChI Key: JPAADGLYGIWZGO-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzoyl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid core that is substituted with a (4-fluorobenzoyl)amino group. This structure incorporates two key pharmacophores: an aminobenzoic acid moiety and a fluorinated benzamide group. As a derivative of 4-aminobenzoic acid (PABA), a molecule essential for folate synthesis in bacteria and plants , this compound is of significant interest in medicinal chemistry research. The strategic incorporation of the 4-fluorobenzoyl group is a common practice in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability, which can profoundly influence its biological activity and pharmacokinetic profile . Researchers utilize such hybrid molecules primarily as key intermediates or building blocks in the synthesis of more complex chemical entities . Its structure suggests potential as a precursor for developing enzyme inhibitors, particularly targeting pathways that utilize PABA, such as dihydropteroate synthase in microbes . Furthermore, based on studies of structurally related molecules, this compound may serve as a valuable scaffold for creating novel candidates with cytotoxic or broad-spectrum antimicrobial properties, including activity against fungi and methicillin-resistant Staphylococcus aureus (MRSA) . It is strictly for research applications in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO3 B12218661 4-[(4-Fluorobenzoyl)amino]benzoic acid CAS No. 54057-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54057-46-4

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H10FNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

JPAADGLYGIWZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Fluorobenzoyl Amino Benzoic Acid and Its Analogs

Amidation Reactions and Coupling Strategies

The central chemical transformation in the synthesis of 4-[(4-Fluorobenzoyl)amino]benzoic acid is the formation of an amide bond between a 4-aminobenzoic acid backbone and a 4-fluorobenzoic acid-derived moiety. Various strategies have been developed to achieve this coupling with high efficiency.

A primary and highly effective method for synthesizing the target compound is the acylation of 4-aminobenzoic acid (PABA) with an activated derivative of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds by nucleophilic acyl substitution where the amino group of PABA attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct formed during the reaction. globalscientificjournal.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The process involves dissolving the aniline-containing starting material (PABA) in a basic solution, followed by the gradual addition of the acid chloride. globalscientificjournal.com Vigorous shaking or stirring promotes the reaction until the amide product precipitates out of the solution. globalscientificjournal.com

Table 1: Representative Conditions for Acylation of Anilines

Amine SubstrateAcylating AgentBase/SolventKey ConditionsReference
Aniline (B41778) DerivativesBromoacetyl bromide10% aq. Na2CO3Vigorous shaking until precipitation globalscientificjournal.com
4-Aminobenzoic acid4-Fluorobenzoyl chlorideAqueous base (e.g., Na2CO3, NaOH)Gradual addition of acyl chlorideGeneral Method

Directly combining a carboxylic acid and an amine to form an amide is known as a condensation reaction, which eliminates a molecule of water. libretexts.orgunizin.org This approach can be used to synthesize this compound by reacting 4-fluorobenzoic acid directly with 4-aminobenzoic acid. However, this reaction is often slow and requires harsh conditions, such as high temperatures, to drive off the water and shift the equilibrium toward the product. libretexts.org

In modern synthesis, this transformation is typically facilitated by coupling agents or acid catalysts. unizin.org The reaction of two amino acids to form a peptide bond is a biological example of this type of condensation. libretexts.org For laboratory synthesis, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, enabling the reaction to proceed under milder conditions. The reaction between a diacid and a diamine to produce a polyamide, such as nylon, is a well-known industrial application of this type of condensation. libretexts.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technology can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. researchgate.netnih.gov The benefits arise from the efficient and direct heating of polar molecules in the reaction mixture by microwave irradiation. researchgate.net

Precursor Synthesis and Functional Group Interconversions

4-Aminobenzoic acid (PABA) is a versatile starting material whose functional groups can be modified to create a variety of derivatives. mdpi.com A common modification involves the reaction of the amino group. For instance, PABA can be reacted with various aldehydes in a condensation reaction to form Schiff bases (imines). mdpi.comresearchgate.net This one-step reaction is typically performed by refluxing PABA and the desired aldehyde in a solvent like methanol (B129727). nih.gov

Another synthetic route involves the alkylation of the PABA molecule. tandfonline.comnih.gov Furthermore, more complex derivatives can be prepared through multi-step sequences. A patented method describes the preparation of 4-aminobenzoic acid itself from 1,4-phthalic acid monoester, which undergoes reaction with ammonia (B1221849) followed by a Hofmann rearrangement. google.com Another approach to a substituted derivative, 4-amino-2-fluorobenzoic acid, starts from m-fluoroaniline and proceeds through steps including amino group protection, formylation, oxidation, and reduction. google.com

Table 2: Selected Synthetic Methods for 4-Aminobenzoic Acid and Its Derivatives

Target CompoundStarting Material(s)Key Reaction TypeReference
PABA-derived Schiff Bases4-Aminobenzoic acid, AldehydesCondensation (Imine formation) mdpi.comnih.gov
N-Alkyl PABA Derivatives4-Aminobenzoic acid, Alkylating agentsAlkylation tandfonline.comnih.gov
4-Aminobenzoic acid1,4-Phthalic acid monoesterAmidation & Hofmann Rearrangement google.com
4-Amino-2-fluorobenzoic acidm-FluoroanilineMulti-step (Protection, Formylation, etc.) google.com

4-Fluorobenzoic acid is a commercially available compound but can also be prepared through several synthetic routes. wikipedia.org A classic method is the Schiemann reaction, where the amino group of a 4-aminobenzoic acid ester is converted to a diazonium salt, which is then treated with tetrafluoroborate (B81430) to introduce the fluorine atom. wikipedia.org Subsequent hydrolysis of the ester group yields the final carboxylic acid. wikipedia.org An alternative synthesis involves the oxidation of 4-fluorobenzyl alcohol, which can be achieved with high yield using ultrasonic irradiation. chemicalbook.com

The synthesis of more complex halogenated variants is also documented. For example, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester can be synthesized from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This process involves a Sandmeyer-type reaction where the amino group is first replaced by iodine, followed by a cyanation reaction where the iodine is substituted with a cyano group. google.com Such methods are crucial for creating a diverse range of halogenated precursors for analog synthesis. google.com

Green Chemistry Principles in Synthesis

The contemporary synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous chemicals, safer solvents, and energy-efficient methods. The application of green chemistry to the synthesis of this important class of compounds focuses on improving the efficiency and sustainability of the amide bond formation, which is the key step in their production. This involves exploring alternative energy sources, solvent-free reaction conditions, and the use of catalysts that are both effective and environmentally benign.

One of the primary goals in the green synthesis of this compound is to move away from traditional methods that often rely on stoichiometric amounts of activating agents and hazardous chlorinated solvents. Such methods, while effective, generate significant chemical waste and pose safety risks. Therefore, research has been directed towards developing cleaner and more atom-economical synthetic routes. These advanced methodologies not only contribute to a safer and more sustainable chemical industry but also can lead to more efficient and cost-effective production processes.

The following subsections will delve into specific green synthetic methodologies that have been explored for the synthesis of aromatic amides, with a focus on their applicability to the production of this compound and its analogs. These methods include mechanochemistry, ultrasound-assisted synthesis, and the use of environmentally friendly catalysts, all of which represent significant strides towards the greener synthesis of this important compound.

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, a technique that uses mechanical force to induce chemical reactions, has emerged as a powerful green alternative for the synthesis of amides, including N-aryl amides structurally similar to this compound. smolecule.comnih.gov This solvent-free approach, typically carried out in a ball mill, aligns with several key principles of green chemistry by minimizing or eliminating the use of hazardous solvents, reducing energy consumption, and often leading to higher yields in shorter reaction times. acs.org

The synthesis of amides via ball milling can be achieved through various routes. One common approach involves the direct coupling of a carboxylic acid and an amine in the presence of a coupling agent. google.com For the synthesis of this compound, this would involve milling 4-fluorobenzoic acid and 4-aminobenzoic acid with a suitable, environmentally benign activating agent. Research on the mechanochemical synthesis of other amides has shown that reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be effective under solvent-free conditions. nih.gov

Another promising mechanochemical route is the reaction of esters with amines. nih.govcardiff.ac.uk For instance, an alkyl ester of 4-fluorobenzoic acid could be milled with 4-aminobenzoic acid in the presence of a base catalyst to yield the desired amide. Studies on the mechanochemical amidation of esters have demonstrated high efficiency and broad substrate scope. nih.gov

The table below presents representative data from studies on the mechanochemical synthesis of aromatic amides, illustrating the typical conditions and outcomes that could be expected for the synthesis of this compound.

Reactant 1Reactant 2Catalyst/ReagentFrequency (Hz)Time (min)Yield (%)Reference
Benzoic AcidAnilineCDI306092 nih.gov
Methyl BenzoateBenzylamineKOtBu309085 nih.gov
4-IodobenzamidePhenylboronic AcidCu(OAc)₂2112078 acs.org

This table is representative of mechanochemical amide synthesis and does not represent a direct synthesis of this compound.

The primary advantages of mechanochemical synthesis are the significant reduction in solvent waste and the potential for increased reaction rates due to the high local energies generated during milling. This method is also scalable, with successful examples of gram-scale synthesis being reported. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves to promote and accelerate chemical reactions. acs.orgresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net This method is particularly attractive for amide synthesis as it can often be performed under milder conditions and in shorter reaction times compared to conventional heating. nih.gov

For the synthesis of this compound, ultrasound irradiation could be applied to the reaction between 4-fluorobenzoyl chloride and 4-aminobenzoic acid. The use of ultrasound can enhance the mass transfer between the reactants and facilitate the reaction, potentially in greener solvents like ethanol (B145695) or even water-based systems. nih.govresearchgate.net Research on the ultrasound-assisted synthesis of other N-aryl amides has demonstrated the effectiveness of this technique. nih.gov For example, the condensation of aryl sulfonyl chlorides with aryl amines has been successfully carried out using ultrasound in the presence of a solid catalyst. nih.gov

The following table summarizes findings from studies on ultrasound-assisted amide synthesis, providing an indication of the reaction conditions and yields that might be achievable for the synthesis of this compound.

Reactant 1Reactant 2Catalyst/SolventPower (W)Time (min)Yield (%)Reference
Benzoic AcidBenzylamineLaCl₃·7H₂O / EtOH1503092
Benzenesulfonyl chlorideAnilineFeCl₃-bentonite / EtOH20045>70 nih.gov
4-Nitrobenzoic acidAnilineNone / Water2506088 researchgate.net

This table is illustrative of ultrasound-assisted amide synthesis and does not represent a direct synthesis of this compound.

The key benefits of employing ultrasound in the synthesis of this compound include reduced reaction times, lower energy consumption compared to conventional refluxing, and the potential to use more environmentally friendly solvents. acs.orgresearchgate.net

Catalytic Approaches in Green Solvents

A cornerstone of green chemistry is the use of catalysts to promote reactions, as they can increase efficiency and reduce waste by being effective in small amounts and allowing for milder reaction conditions. For the synthesis of this compound, the development of catalysts that can facilitate the direct amidation of 4-fluorobenzoic acid with 4-aminobenzoic acid in green solvents is a significant area of research. This approach avoids the pre-activation of the carboxylic acid, thus improving atom economy.

Boric acid has been identified as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, the only byproduct of the reaction. While toluene (B28343) is often used, greener alternatives are being explored.

In addition to boric acid, various metal catalysts, such as those based on zirconium, have been shown to be effective for direct amidation reactions. These catalysts can often operate under milder conditions and may not require the stringent removal of water.

The use of green solvents is also a critical aspect of this approach. Water is the most desirable green solvent, and while direct amidation in water can be challenging due to the poor solubility of organic reactants, research into micellar catalysis and other techniques is ongoing. smolecule.com Ionic liquids have also been investigated as recyclable and non-volatile solvents for polycondensation reactions to form polyamides, a process that shares the fundamental amide bond formation step.

The table below provides an overview of catalytic systems used for the synthesis of aromatic amides, which could be adapted for the production of this compound.

Carboxylic AcidAmineCatalystSolventTemperature (°C)Yield (%)Reference
Benzoic AcidBenzylamineBoric Acid (10 mol%)TolueneReflux95
Phenylacetic AcidBenzylamineZrCl₄ (5 mol%)Toluene11092
Adipic AcidAnilineCeric Ammonium (B1175870) Nitrate (2 mol%)None (Solvent-free)160 (Microwave)98

This table showcases catalytic amidation reactions and does not represent a direct synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. In a related Schiff base compound, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, the ¹H NMR spectrum (400.13 MHz, MeOD) shows distinct signals for the aromatic protons. researchgate.netnih.gov The protons on the fluorobenzylidene ring appear as a doublet at δ 6.62 ppm and a triplet at δ 7.10 ppm. The protons on the benzoic acid ring are observed as doublets at δ 6.80 ppm and δ 8.05 ppm. A singlet at δ 8.53 ppm is attributed to the imine proton (H-7), and a broad singlet at δ 4.9 ppm corresponds to the hydroxyl proton of the carboxylic acid. researchgate.netnih.gov

For 4-fluorobenzoic acid, a precursor, the ¹H NMR spectrum in CDCl₃ shows multiplets for the aromatic protons at δ 8.16-8.13 ppm and a triplet at δ 7.15 ppm. rsc.org In DMSO-d₆, the carboxylic acid proton appears as a singlet at δ 13.20 ppm, with the aromatic protons appearing as multiplets between δ 7.35 and δ 8.06 ppm.

A detailed analysis of the full ¹H NMR spectrum of this compound is essential for the complete assignment of all proton signals and their coupling constants, which would provide a complete picture of the molecule's proton framework.

Table 1: ¹H NMR Spectral Data of Related Compounds

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid researchgate.netnih.gov MeOD 8.53 (s, 1H), 8.05 (d, 2H), 7.10 (t, 2H), 6.80 (d, 2H), 6.62 (d, 2H), 4.9 (bs, 1H)

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 4-fluorobenzoic acid, the ¹³C NMR spectrum in CDCl₃ shows signals for the carboxylic carbon at δ 171.4 ppm and for the aromatic carbons at δ 168.7, 165.9, 138.5, 133.4, 128.4, and 116.5 ppm. rsc.org The carbon directly bonded to the fluorine atom shows a characteristic splitting pattern due to C-F coupling.

A comprehensive ¹³C NMR analysis of this compound would allow for the assignment of each carbon atom in the molecule, including the two carbonyl carbons (amide and carboxylic acid) and the twelve aromatic carbons. This would provide conclusive evidence for the compound's carbon framework.

Table 2: ¹³C NMR Spectral Data of 4-Fluorobenzoic Acid

Compound Solvent Chemical Shift (δ, ppm)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

In a study on new derivatives of 4-fluorobenzoic acid, IR spectroscopy was used to confirm the structures of the synthesized compounds. researchgate.netglobalscientificjournal.com For hydrazide derivatives of 4-benzamidobenzoic acid, characteristic IR absorption bands were observed for the N-H and C=O stretching vibrations. nih.gov For instance, a derivative showed N-H stretching at 3340 cm⁻¹ and two C=O stretching bands at 1690 cm⁻¹ and 1670 cm⁻¹. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the amide I band (C=O stretch, ~1650 cm⁻¹), the amide II band (N-H bend and C-N stretch, ~1550 cm⁻¹), and C-F stretch (~1250-1000 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. A detailed analysis of both IR and Raman spectra would allow for a complete assignment of the fundamental vibrational modes of this compound.

Table 3: Characteristic IR Absorption Bands for Related Compounds

Compound Family Functional Group Characteristic Absorption (cm⁻¹)
4-Benzamidobenzoic acid hydrazide derivatives nih.gov N-H Stretch 3340
C=O Stretch 1690, 1670

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₄H₁₀FNO₃, which corresponds to a molecular weight of 259.23 g/mol . nih.gov The mass spectrum of the related Schiff base, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, shows the molecular ion peak [M]⁺ at m/z 243. researchgate.net Its fragmentation includes the loss of a hydroxyl radical ([M-OH]⁺), carbon monoxide ([M-CO]⁺), and other fragments. researchgate.net

The mass spectrum of 4-fluorobenzoic acid shows a prominent molecular ion peak at m/z 140 and a base peak at m/z 123, corresponding to the loss of a hydroxyl radical. Another significant fragment is observed at m/z 95, which arises from the loss of a carboxyl group. nist.gov

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 259. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the 4-aminobenzoic acid radical cation (m/z 137) or their further fragmentation products. Analysis of the complete fragmentation pattern would provide valuable structural confirmation.

Advanced Spectroscopic Techniques

Beyond the fundamental techniques, advanced spectroscopic methods can provide more nuanced structural information.

Solid-State NMR for Structural Information

Solid-state NMR (ssNMR) is a specialized NMR technique that provides information about the structure, dynamics, and packing of molecules in the solid state. This can be particularly useful for studying crystalline and amorphous solids, polymers, and biological macromolecules.

While no specific solid-state NMR studies on this compound were found in the reviewed literature, this technique could provide valuable insights. For example, ssNMR could be used to determine the number of crystallographically inequivalent molecules in the unit cell, to probe the details of intermolecular hydrogen bonding involving the carboxylic acid and amide groups, and to characterize the polymorphism of the compound. ¹³C and ¹⁵N ssNMR would be particularly powerful for elucidating the packing and hydrogen bonding network in the solid state.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid
4-Fluorobenzoic acid
4-Aminobenzoic acid

Crystallographic and Supramolecular Architecture of 4 4 Fluorobenzoyl Amino Benzoic Acid

Polymorphism and Crystal Engineering

Factors Influencing Polymorph Crystallization and Stability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of organic compounds. While specific studies on the polymorphism of 4-[(4-Fluorobenzoyl)amino]benzoic acid are not extensively documented in publicly available literature, the principles governing polymorphism in related aromatic amides offer significant insights.

The crystallization and stability of polymorphs are influenced by a delicate interplay of thermodynamic and kinetic factors. These include:

Solvent Effects: The polarity, hydrogen-bonding capability, and geometry of the solvent can dictate which polymorphic form is favored during crystallization. A solvent may selectively stabilize a particular conformer or supramolecular assembly in the solution phase, leading to the nucleation and growth of a specific polymorph.

Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are key kinetic drivers. Higher supersaturation levels and rapid cooling often favor the formation of metastable polymorphs, whereas lower supersaturation and slower cooling processes tend to yield the most thermodynamically stable form.

Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph or act as a template for another, thereby influencing the final solid-state form.

Mechanical Stress: Grinding or milling can induce polymorphic transformations by providing the necessary activation energy to convert a less stable form to a more stable one, or in some cases, to a different metastable form.

The relative stability of different polymorphs is determined by their lattice energies. The most stable polymorph at a given temperature and pressure will generally have the lowest Gibbs free energy. The stability relationship between polymorphs can be enantiotropic (where the stability order changes with temperature) or monotropic (where one form is always more stable than the other). For aromatic amides, the subtle balance of intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictates the packing efficiency and, consequently, the lattice energy and stability of each polymorphic form. mdpi.comresearchgate.net

Crystal Engineering Principles and Supramolecular Synthons

Crystal engineering is centered on the understanding and utilization of intermolecular interactions to build solid-state architectures with desired properties. wikipedia.org The primary tools in the crystal engineering of compounds like this compound are supramolecular synthons. These are robust and predictable non-covalent interactions that act as reliable building blocks for crystal structures. taylorfrancis.comresearchgate.netresearchgate.net

For this compound, the key functional groups—the carboxylic acid and the amide linkage—provide the necessary hydrogen bond donors and acceptors to form specific and strong supramolecular synthons. The most anticipated synthons would involve:

Carboxylic Acid Dimer: Carboxylic acids are well-known to form robust homodimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a highly predictable and stable synthon in the solid state. nih.gov

Amide-Amide Catemer or Dimer: The N-H and C=O groups of the amide linkage can form hydrogen bonds. These can lead to the formation of a C(4) chain (catemer) of N-H···O hydrogen bonds or a dimeric structure.

Acid-Amide Heterosynthon: A hydrogen bond between the carboxylic acid group of one molecule and the amide group of another can also be a key recognition event, leading to the formation of heterodimers or more complex assemblies. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. acs.orgnorthwestern.edu PXRD is crucial for several reasons in the context of this compound:

Phase Identification and Purity: A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental PXRD pattern of a bulk sample to a calculated pattern from single-crystal data (if available) or to established reference patterns, one can confirm the identity of the crystalline phase and assess its purity. ncl.ac.uk The presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form.

Polymorph Screening: PXRD is a primary tool in screening for polymorphs. Different polymorphs will have distinct crystal lattices and will therefore produce different PXRD patterns. By analyzing samples crystallized under various conditions, one can identify the existence of multiple polymorphic forms.

Monitoring Crystallinity and Stability: The technique can be used to monitor the crystallinity of a sample. A sharp, well-defined PXRD pattern is indicative of a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous content. Furthermore, PXRD can be employed in stability studies to detect any changes in the crystalline form of the material upon storage under different conditions, such as heat or humidity. nih.gov

The analysis of a PXRD pattern involves examining the positions (in terms of 2θ) and intensities of the diffraction peaks. For organic compounds, which often have larger unit cells and lower symmetry, PXRD patterns can be complex. aip.org However, modern computational methods, such as Rietveld refinement and LeBail fitting, allow for detailed analysis of PXRD data, including the determination of lattice parameters and, in some cases, the solution of the crystal structure from powder data alone. acs.orgncl.ac.uk

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, HF)

Quantum chemical methods are fundamental to understanding the electronic properties and geometry of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) would be employed for accurate calculations.

A foundational step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting stable conformations. For 4-[(4-Fluorobenzoyl)amino]benzoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters

ParameterBond/AnglePredicted Value (DFT/B3LYP)
Bond Length (Å)C=O (carbonyl)Data not available
C-N (amide)Data not available
C-FData not available
O-H (carboxyl)Data not available
Bond Angle (°)O=C-N (amide)Data not available
C-N-H (amide)Data not available
Dihedral Angle (°)Phenyl Ring 1 vs. Amide PlaneData not available
Phenyl Ring 2 vs. Amide PlaneData not available

Note: This table is illustrative. No published data for this compound could be located.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By comparing these theoretical spectra with experimental data, one can confirm the optimized structure and assign specific vibrational modes to the observed spectral bands.

Table 2: Hypothetical Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchData not availableData not available
C=O Stretch (amide)Data not availableData not available
C=O Stretch (carboxyl)Data not availableData not available
C-F StretchData not availableData not available

Note: This table is illustrative. No published data for this compound could be located.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO provides an indication of chemical stability. Furthermore, calculations of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would reveal the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Table 3: Hypothetical Molecular Orbital and Charge Data

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Mulliken Charge on N (amide)Data not available
Mulliken Charge on O (carbonyl)Data not available

Note: This table is illustrative. No published data for this compound could be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or in a simulated crystal lattice, would provide insights into its conformational flexibility, diffusion, and how it interacts with neighboring molecules through hydrogen bonds or other non-covalent forces.

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational method used to predict the most likely crystal packing arrangements of a molecule. This is particularly important as different crystal forms (polymorphs) can have different physical properties. A CSP study for this compound would generate a landscape of energetically plausible crystal structures, which could then be compared with experimental crystallographic data, if available. To date, no experimentally determined crystal structure for this specific amide has been deposited in the Cambridge Structural Database (CSD).

Chemical Reactivity and Synthetic Transformations of 4 4 Fluorobenzoyl Amino Benzoic Acid and Its Derivatives

Modification of Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for synthetic modification, readily undergoing reactions such as esterification and amide bond formation. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic properties of a lead compound.

Esterification of the carboxylic acid moiety in 4-[(4-Fluorobenzoyl)amino]benzoic acid and its precursors, like p-aminobenzoic acid (PABA), is a common transformation. The Fischer-Speier esterification is a classical method employed for this purpose, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. cerritos.edu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. libretexts.orgcerritos.edu

Various alcohols can be used, leading to a range of ester derivatives. For instance, the synthesis of benzocaine (B179285) involves the esterification of PABA with ethanol (B145695). organic-chemistry.orgudel.edu While specific examples for this compound are not abundant in readily available literature, the principles of Fischer esterification on closely related substrates like PABA are directly applicable.

Table 1: Examples of Esterification Reactions of 4-Aminobenzoic Acid Derivatives

Carboxylic Acid Substrate Alcohol Catalyst/Conditions Product Yield (%) Reference
p-Aminobenzoic acid Ethanol (excess) Conc. H₂SO₄, reflux Ethyl 4-aminobenzoate (B8803810) (Benzocaine) Not specified udel.edu
p-Aminobenzoic acid Ethanol Saturated with dry HCl gas, reflux Ethyl 4-aminobenzoate 69% asianpubs.org
Lauric Acid Ethanol (excess) Acetyl chloride (to generate HCl in situ), reflux Ethyl laurate Not specified cerritos.edu
Acetic Acid Ethanol (10-fold excess) Acid catalyst Ethyl acetate (B1210297) 97% masterorganicchemistry.com

The carboxylic acid group of this compound can be converted into a new amide by coupling it with various primary or secondary amines. Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is generally impractical. mdpi.com Therefore, the carboxylic acid must first be "activated".

Common activation strategies include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the desired amide. athabascau.ca

Use of Coupling Reagents: A wide array of coupling reagents facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and suppress side reactions. scielo.org.mx

For example, N-benzoyl amino esters can be synthesized by coupling a benzoic acid derivative with an α-aminoester using EDAC, DMAP, and triethylamine (B128534) in dichloromethane. scielo.org.mxscielo.org.mx This methodology is directly applicable to this compound for the synthesis of peptide-like derivatives.

Table 2: Examples of Amide Bond Formation using Carboxylic Acid Activation

Carboxylic Acid Amine Coupling Agent/Conditions Product Type Yield Reference
Benzoic acid derivative α-Amino methyl ester EDAC, DMAP, Et₃N, CH₂Cl₂ N-Benzoyl amino ester Good scielo.org.mxscielo.org.mx
N-phthaloylglycine Anthranilic acid 1. Convert to acyl chloride 2. Et₃N, Chloroform N-Acylanthranilic acid Not specified mdpi.com
Boc-protected amino acids Secondary amines N-Acylbenzotriazole, Et₃N, THF N-Acylated secondary amine Good nih.gov
Aniline (B41778) Benzoyl chloride 10% NaOH (aq) Benzanilide (B160483) Not specified jru.edu.in

Modification of Amine/Amido Moiety

The central part of the molecule contains a secondary amide (anilide) functional group. This group is significantly less reactive than a primary amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, modifications are still possible, either through reactions on the amide itself under specific conditions or by transformations involving its precursor, 4-aminobenzoic acid.

The term N-acylation in this context primarily refers to the formation of the parent molecule itself. The synthesis of this compound is achieved via the N-acylation of 4-aminobenzoic acid (PABA). Typically, this involves reacting PABA with 4-fluorobenzoyl chloride in the presence of a base (like pyridine (B92270) or aqueous NaOH) to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction. jru.edu.in

Further acylation on the amide nitrogen of the final product is challenging because the amide nitrogen is not sufficiently nucleophilic. The lone pair is involved in resonance with the amide carbonyl, making it a very weak nucleophile. Such reactions would require highly reactive electrophiles and harsh conditions, which are not commonly reported for this class of compounds.

Schiff base (or imine) formation is a characteristic reaction of primary amines with aldehydes or ketones. The secondary amide nitrogen in this compound does not undergo this reaction directly. However, Schiff base derivatives can be prepared through a two-step process. First, the amide bond of the parent compound is hydrolyzed, typically under acidic or basic conditions, to yield 4-aminobenzoic acid (PABA) and 4-fluorobenzoic acid. The resulting PABA, which contains a primary aromatic amine, can then be readily condensed with a variety of aldehydes to form the corresponding Schiff bases. nih.govrjptonline.org

The condensation reaction is usually carried out by refluxing the amine and aldehyde in a suitable solvent like ethanol or benzene (B151609), often with a catalytic amount of acid. nih.govresearchgate.net Water, a byproduct of the reaction, can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. nih.gov

Table 3: Examples of Schiff Base Formation from 4-Aminobenzoic Acid (PABA)

Amine Aldehyde/Ketone Solvent/Conditions Product Name Yield Reference
4-Aminobenzoic acid 4-Fluorobenzaldehyde Benzene, reflux, Dean-Stark 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid Not specified nih.gov
4-Aminobenzoic acid Salicylaldehyde Ethanol, reflux 4-[(2-Hydroxybenzylidene)amino]benzoic acid High asianpubs.org
4-Aminobenzoic acid Benzaldehyde Methanol (B129727) 4-{[(E)–phenylmethylidene] amino} benzoic acid Not specified rjptonline.org
4-Aminoantipyrine 4-Aminobenzoic acid Ethanol, glacial acetic acid (cat.), reflux (Z)-4-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneamino)benzoic acid 70-85% researchgate.net

While this compound itself, having a para-substitution pattern, does not readily undergo intramolecular cyclization, its isomeric derivative, 2-[(4-Fluorobenzoyl)amino]benzoic acid (an N-acylanthranilic acid), is a key precursor for the synthesis of important heterocyclic systems like benzoxazinones and quinazolinones.

The synthesis typically proceeds by first reacting anthranilic acid (2-aminobenzoic acid) with an acyl chloride (e.g., 4-fluorobenzoyl chloride) to form the N-acylanthranilic acid. nih.gov This intermediate can then undergo cyclodehydration, often by heating with acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. udel.edunih.gov These benzoxazinone (B8607429) intermediates are versatile electrophiles. They can react with various nitrogen nucleophiles to yield a range of quinazolinone derivatives. nih.govraco.cat For example, reaction with ammonium (B1175870) acetate or hydrazine (B178648) hydrate (B1144303) leads to the formation of substituted quinazolin-4(3H)-ones. nih.gov

This two-step sequence, acylation followed by cyclization and subsequent reaction with a nucleophile, is a powerful strategy for building complex heterocyclic scaffolds from simple aminobenzoic acid precursors. researchgate.net

Table 4: Synthesis of Heterocyclic Derivatives from N-Acylanthranilic Acids

Starting Material Reagent(s) Intermediate/Product Conditions Reference
Anthranilic acid Chloro acyl chloride, then Acetic Anhydride Benzoxazinone derivative Heating nih.gov
Benzoxazinone derivative Hydrazine hydrate Fused quinazolinone Reflux in ethanol nih.gov
4-Nitroanthranilic acid Various benzoyl chlorides 7-Nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one Pyridine, 0°C to RT nih.gov
N-Acylanthranilic acid Cyanuric chloride / DMF 2-Functionalized benzoxazine-4-one Not specified nih.gov
N-Phthaloylglycyl-anthranilic acid Cyanuric chloride, Et₃N 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one Chloroform mdpi.com

Substitution and Cross-Coupling Reactions

The two phenyl rings of the core structure are the primary sites for substitution and cross-coupling reactions. The nature and position of the existing substituents—the carboxylic acid and the acylamino group on one ring, and the fluorine atom and the amide carbonyl on the other—dictate the regioselectivity of these transformations.

Electrophilic aromatic substitution is a fundamental method for introducing new functional groups onto the aromatic rings of this compound. The success and regiochemistry of these reactions depend on the directing effects of the substituents already present on each ring.

On the Benzoic Acid Ring: This ring contains the carboxylic acid group (-COOH) at position 1 and the N-acylamino group (-NHCOR) at position 4. The N-acylamino group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. unizin.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Their combined influence directs incoming electrophiles, such as halogens (e.g., Br₂, Cl₂ with a Lewis acid catalyst), to the positions ortho to the strongly activating N-acylamino group, which are positions 3 and 5. unizin.orgbyjus.com Therefore, halogenation is expected to yield 3-halo- or 3,5-dihalo- derivatives.

On the 4-Fluorobenzoyl Ring: This ring possesses a fluorine atom at the para-position relative to the amide carbonyl. Halogens are deactivating yet ortho-, para-directing substituents due to a combination of inductive withdrawal and resonance donation. libretexts.orgyoutube.com The amide's carbonyl group is a deactivating, meta-director. youtube.com Consequently, electrophilic attack is directed to the positions ortho to the fluorine atom (positions 3' and 5'), which are also meta to the deactivating carbonyl group.

Derivatives of 4-aminobenzoic acid (PABA) are often synthesized through the formation of Schiff bases, which can then be halogenated, demonstrating a viable route to substituted analogs. nih.gov For instance, Schiff bases formed from PABA and various salicylaldehydes have been successfully halogenated to introduce chloro, bromo, and iodo substituents onto the aldehyde-derived ring. nih.gov

Reaction TypeReagents & ConditionsPredicted Position of SubstitutionPotential Product
BrominationBr₂, FeBr₃C3 and/or C5 on the benzoic acid ring4-[(4-Fluorobenzoyl)amino]-3-bromobenzoic acid or 4-[(4-Fluorobenzoyl)amino]-3,5-dibromobenzoic acid
ChlorinationCl₂, AlCl₃C3' and/or C5' on the fluorobenzoyl ring4-[(3-Chloro-4-fluorobenzoyl)amino]benzoic acid or 4-[(3,5-Dichloro-4-fluorobenzoyl)amino]benzoic acid
NitrationHNO₃, H₂SO₄C3 on the benzoic acid ring4-[(4-Fluorobenzoyl)amino]-3-nitrobenzoic acid

The development of radiolabeled analogs of this compound is essential for its study using non-invasive imaging techniques like Positron Emission Tomography (PET). Several strategies can be employed to incorporate positron-emitting radionuclides such as Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), and Iodine-124 (¹²⁴I).

Fluorine-18 (¹⁸F) Labeling: With a half-life of 109.7 minutes, ¹⁸F is a widely used PET isotope. nih.gov Labeling can be achieved through two primary routes:

Direct Nucleophilic Substitution: This is the most common method for ¹⁸F-labeling and involves replacing a good leaving group on an aromatic ring with [¹⁸F]fluoride. nih.govharvard.edu For the target molecule, a precursor could be synthesized where the non-radioactive fluorine is replaced by a nitro group or a trialkylammonium salt (e.g., -N(CH₃)₃⁺), which are excellent leaving groups for nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.netresearchgate.net The reaction would be performed with K[¹⁸F]F in the presence of a cryptand like Kryptofix 2.2.2.

Prosthetic Group Labeling: An alternative is to use a pre-labeled building block, or prosthetic group. nih.govresearchgate.net For instance, [¹⁸F]4-fluorobenzoic acid can be synthesized from a suitable precursor and then coupled with the amino group of a 4-aminobenzoic acid ester, followed by hydrolysis to yield the final product. nih.gov Similarly, [¹⁸F]4-fluorobenzylamine can be prepared and used in various coupling reactions. nih.gov

Carbon-11 (¹¹C) Labeling: Carbon-11, with a shorter half-life of 20.4 minutes, allows for multiple PET scans in a single day. youtube.com

¹¹C-Carboxylation: The carboxylic acid group is a prime target for ¹¹C-labeling. This can be achieved by reacting an organometallic precursor, such as an aryl Grignard or organolithium derivative of a protected form of the molecule, with [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.govresearchgate.net More modern methods utilize [¹¹C]carbon monoxide ([¹¹C]CO) in palladium-catalyzed carbonylation reactions on an aryl halide or triflate precursor. nih.gov

¹¹C-Methylation: While the parent structure lacks a methyl group, derivatives containing N-methyl or ester methyl groups could be labeled using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are the most common methods in ¹¹C chemistry. nih.govresearchgate.net

Radioiodination: Isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, can be incorporated via electrophilic aromatic substitution. This typically involves reacting the parent molecule with a radioiodide salt (e.g., Na[¹²⁴I]) in the presence of an oxidizing agent like chloramine-T or Iodogen®. The substitution would occur preferentially at the electron-rich positions ortho to the N-acylamino group (C3 and C5) on the benzoic acid ring.

IsotopeLabeling StrategyRequired PrecursorPotential Labeled Product
¹⁸FNucleophilic Substitution4-[(4-Nitrobenzoyl)amino]benzoic acid ester4-[(4-[¹⁸F]Fluorobenzoyl)amino]benzoic acid
¹¹CCarbonylation with [¹¹C]CO4-[(4-Fluorobenzoyl)amino]-1-iodobenzoic acid ester4-[(4-Fluorobenzoyl)amino][¹¹C]benzoic acid
¹²⁴IElectrophilic IodinationThis compound3-[¹²⁴I]Iodo-4-[(4-fluorobenzoyl)amino]benzoic acid

Structure Activity Relationship Sar and Molecular Design Strategies

Impact of Fluorine Substitution on Molecular Properties and Interactions

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological profile. researchgate.net The fluorine atom in 4-[(4-Fluorobenzoyl)amino]benzoic acid, located at the para-position of the benzoyl ring, exerts a significant influence on the molecule's electronics, lipophilicity, metabolic stability, and binding interactions.

Electronic Effects and pKa: Fluorine is the most electronegative element, and its presence can significantly alter the acidity or basicity (pKa) of nearby functional groups through strong inductive effects. nih.gov In the context of drug design, tuning the pKa is crucial as it affects a molecule's ionization state, which in turn influences its solubility, permeability across biological membranes, and binding affinity to its target. nih.gov For instance, the strategic placement of fluorine can lower the pKa of nearby amines, a common tactic to reduce P-glycoprotein (P-gp) efflux, a mechanism of multidrug resistance. scientificarchives.com

Lipophilicity and Permeability: Lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution. researchgate.net The effect of fluorine substitution on lipophilicity is complex and context-dependent. nih.gov While it is a lipophilic atom, its impact is influenced by the surrounding molecular scaffold. nih.gov The introduction of fluorine can be a key tool for optimizing the lipophilicity of a compound to fall within the desired range for oral bioavailability. researchgate.net

Metabolic Stability: Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov In one study on piperidine-based inhibitors, the introduction of fluorine led to a five-fold increase in the metabolic half-life in mouse liver microsomes. nih.gov This improved stability can lead to better pharmacokinetic profiles for drug candidates.

Binding Interactions and Conformation: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds with C-F moieties, although these are generally considered weak. researchgate.netacs.org More significantly, the substitution of hydrogen with the larger fluorine atom can lead to conformational changes that affect how a molecule fits into a protein's binding site. scientificarchives.com In some cases, fluorination can help suppress disorder in crystal structures, leading to a more defined and potentially more favorable binding conformation. acs.org Research on HCV NS3/4A protease inhibitors has shown that fluorinated compounds can adopt alternate binding conformations, allowing them to overcome drug resistance mutations. researchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Substitution Reference
pKa Generally decreases the pKa of nearby ionizable groups through inductive effects. nih.govscientificarchives.com
Lipophilicity (logP) Can increase or decrease lipophilicity depending on the molecular context. nih.govresearchgate.net
Metabolic Stability Often increases by blocking sites of oxidative metabolism. nih.gov

| Binding Interactions | Can participate in weak C-F---H bonds and alter molecular conformation for better target fit. | researchgate.netscientificarchives.comacs.org |

Influence of Substituent Position and Nature on Biological Activity (General Research Context)

The biological activity of a molecule like this compound is not solely determined by the presence of certain functional groups but also by their relative positions on the aromatic rings. The arrangement of the amino, benzoyl, and carboxylic acid groups, as well as the fluorine atom, defines the molecule's three-dimensional shape and its ability to interact with a biological target.

In a general research context, studies on aminobenzoic acid derivatives have shown that the position of substituents has a profound effect on their properties and functions. For example, the photodynamic properties of methyl anthranilate derivatives, which are used as UV filters, are highly dependent on whether the substituents are in the ortho, meta, or para position. nih.gov Specifically, the photodynamics of the meta-substituted compound were found to be more sensitive to solvent polarity compared to the para-substituted version. nih.gov

Furthermore, research into aminobenzoic acid derivatives has demonstrated that even simple chemical modifications can convert a precursor molecule into a biologically active agent. nih.gov A study on various alkyl derivatives of 4-aminobenzoic acid (PABA) revealed that certain modifications led to significant cytotoxic activity against lung and oral cancer cell lines. nih.gov This highlights that the nature and position of substituents are critical variables that can be tuned to achieve a desired biological effect. For instance, the introduction of bulky groups can sterically hinder the molecule from adopting the necessary conformation for biological activity, as seen in studies of aminobenzoic acid derivatives in the ribosome's catalytic center. acs.org

Pharmacophore Development and Optimization (General Research Context)

Pharmacophore modeling is a crucial computational tool in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov

The development of a pharmacophore model for a series of compounds related to this compound would typically begin by identifying a set of active molecules. nih.gov The common chemical features of these molecules are then mapped to create a hypothesis about the necessary interactions for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features. nih.gov

Pharmacophore models can be refined and optimized using structural information from protein-ligand crystal structures, which provides a more accurate picture of the binding site. nih.gov This structure-based approach can improve the efficiency of lead compound selection by prioritizing molecules with a higher probability of successful experimental testing. nih.gov By combining pharmacophore modeling with other computational techniques like molecular docking and in silico toxicity prediction, researchers can more effectively identify promising drug candidates. nih.gov

Table 2: Key Pharmacophore Features in Drug Design

Feature Description Importance
Hydrogen Bond Donor A group capable of donating a hydrogen atom to form a hydrogen bond. Crucial for specific interactions with protein residues.
Hydrogen Bond Acceptor An electronegative atom (e.g., O, N) that can accept a hydrogen bond. Essential for anchoring the molecule in the binding site.
Aromatic Ring A flat, cyclic, conjugated system. Can participate in pi-pi stacking and hydrophobic interactions.
Hydrophobic Center A nonpolar region of the molecule. Interacts with hydrophobic pockets in the target protein.

| Positive/Negative Ionizable | A group that can carry a formal charge at physiological pH. | Important for electrostatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models translate variations in physicochemical properties into a predictive equation for activity.

A QSAR study was conducted on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. nih.gov This study is highly relevant to understanding the SAR of this compound.

The QSAR models revealed several key factors influencing the inhibitory activity of these compounds against various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The study found that inhibitory activity was positively correlated with:

Hydrophobicity: Increased lipophilicity led to better inhibition.

Molar Refractivity: This descriptor relates to the volume of the molecule and its polarizability, suggesting that larger, more polarizable molecules were more active.

Aromaticity: A higher degree of aromatic character was beneficial for activity.

Presence of an OH group: The addition of a hydroxyl group at certain positions on the nucleus enhanced inhibitory activity. nih.gov

Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position (R1) was found to decrease the inhibitory activity. nih.gov The strong correlation between the QSAR models for FabH inhibition and the antibacterial activity against whole cells demonstrated that the on-target activity was a primary driver of the antibacterial effect. nih.gov Such QSAR models provide a quantitative framework for designing new, more potent analogs by optimizing these key physicochemical properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-fluorobenzamide
2-fluorothiobenzamide
4-aminobenzoic acid (PABA)
Methyl anthranilate

Potential Research Applications in Advanced Materials and Chemical Biology

Building Blocks for Complex Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its structural features and reactive sites. 4-[(4-Fluorobenzoyl)amino]benzoic acid is derived from two significant precursors: 4-aminobenzoic acid (PABA) and 4-fluorobenzoic acid. Both parent molecules are extensively used as foundational components in the synthesis of a wide array of more complex structures. chemimpex.commdpi.comglobalscientificjournal.comresearchgate.net

PABA is a well-established starting material in the pharmaceutical industry, famously serving as a key intermediate in the synthesis of folate and local anesthetics like procaine. chemimpex.commdpi.com Similarly, fluorinated benzoic acids are crucial intermediates in the production of various drugs and bioactive compounds. researchgate.netgoogle.com

This compound combines the functionalities of these precursors. Its structure possesses two key features that make it a promising intermediate for multi-step synthesis:

The Carboxylic Acid Group: This functional group is highly versatile and can undergo numerous transformations, including esterification, conversion to an acid chloride, or reaction with amines to form further amide bonds. This allows for the extension of the molecular structure from the benzoic acid end.

The Amide Linkage: The central amide bond provides structural rigidity. The molecule itself can be further modified, for instance, by converting the carboxylic acid into a hydrazide, which can then serve as a nucleophile in subsequent reactions to create more elaborate molecules like those used in medicinal chemistry. nih.gov

The compound's defined geometry and reactive handle make it a candidate for synthesizing larger, well-defined molecular architectures for various specialized applications.

Precursors for Specialized Functional Materials

The development of advanced functional materials often relies on organic molecules with specific shapes, rigidity, and intermolecular interaction capabilities. The structure of this compound makes it a compelling candidate for creating polymers, liquid crystals, and metal-organic frameworks (MOFs).

Polymers: Aromatic polyamides are known for their high thermal stability. Research has demonstrated the synthesis of high-molecular-weight, thermally resistant polymers from p-aminobenzoic acid (poly-p-benzamide). google.com By analogy, this compound could be polymerized or used as a comonomer to create specialized polyamides. The inclusion of the fluorobenzoyl group would be expected to impart distinct properties to the resulting polymer, such as modified solubility, thermal behavior, and dielectric properties.

Liquid Crystals: The elongated and rigid shape of this compound is characteristic of molecules that can form liquid crystal phases (mesophases). Research into fluorinated benzoic acid derivatives has shown that fluorine substitution significantly influences the mesomorphic and physical properties of liquid crystals, such as phase behavior and dielectric anisotropy. nih.govsemanticscholar.orgnih.govresearchgate.net The defined rod-like structure of this compound makes it a promising core or side-chain component for the design of new liquid crystalline materials. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. youtube.com The properties of a MOF, such as pore size and functionality, are dictated by the geometry of the organic linker. Aminobenzoic acids and other benzoic acid derivatives are frequently used as these organic linkers. nih.govresearchgate.net this compound, with its terminal carboxylic acid group for binding to metal centers and its specific length and rigidity, could serve as a unique linker for constructing novel MOFs with tailored architectures for applications in gas storage, separation, or catalysis. mdpi.com

Material TypePotential Role of this compoundKey Structural Feature Utilized
Polymers Monomer or comonomer for specialty polyamidesCarboxylic acid and aromatic amide backbone
Liquid Crystals Mesogenic core or side-chain unitRigid, rod-like molecular shape
MOFs Organic linker or strutCarboxylic acid for metal coordination; defined length

Molecular Probes and Imaging Agents

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The this compound scaffold contains moieties that are highly relevant to the development of imaging agents, particularly for Positron Emission Tomography (PET).

The 4-fluorobenzoyl group is a key component in the synthesis of PET radiotracers. The fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (¹⁸F). This allows the 4-fluorobenzoyl moiety to be used as a radiolabeling synthon. For example, 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) has been used to label peptides that target specific receptors on cancer cells. nih.gov A peptide labeled with [¹⁸F]FBA was successfully evaluated for PET imaging of the EGFRvIII receptor expression in glioblastoma tumors. nih.gov This demonstrates a direct and significant application for the fluorinated portion of the target molecule in the development of agents for in vivo imaging.

Furthermore, the aminobenzoic acid core has been investigated for its fluorescent properties. rsc.orgnih.govcapes.gov.br Derivatives of p-aminobenzoic acid have shown solvent-sensitive fluorescence, suggesting their potential use in designing sensors that can probe the polarity of their microenvironment. rsc.org While the specific fluorescent properties of this compound are not widely reported, its structure, combining a known fluorophore precursor group with a potentially fluorescent core, merits investigation for the development of novel fluorescent probes for microscopy and other bioanalytical applications.

Imaging ModalityRelevant MoietyApplication PrincipleResearch Example
PET Imaging 4-Fluorobenzoyl groupRadiolabeling with fluorine-18 (¹⁸F)Labeling of peptides for tumor imaging nih.gov
Fluorescence Aminobenzoic acid coreIntrinsic or environment-sensitive fluorescencePABA derivatives as polarity sensors rsc.org

Design of Enzyme Inhibitors and Modulators

The 4-(acylamino)benzoic acid scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in the design of enzyme inhibitors. This scaffold mimics endogenous substrates and can form key interactions—such as hydrogen bonds and hydrophobic interactions—within the active sites of enzymes.

A compelling example is the use of the closely related 4-benzamidobenzoic acid core in the development of inhibitors for soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is a therapeutic target for managing hypertension and inflammation. In a focused study, researchers synthesized a series of 4-benzamidobenzoic acid hydrazide derivatives. nih.gov The design rationale involved using the benzamido portion to occupy a hydrophobic pocket of the enzyme's active site while the hydrazide, derived from the benzoic acid, forms crucial hydrogen bond interactions with key catalytic residues (e.g., Asp335). One of the most potent compounds identified was 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid. nih.gov

This research provides a clear blueprint for how the this compound scaffold can be utilized. The 4-fluorobenzoyl group can engage in specific hydrophobic or halogen-bonding interactions, while the benzoic acid provides a handle for introducing various functional groups designed to interact with the catalytic machinery of a target enzyme. This scaffold has also been explored in the design of inhibitors for other enzymes, including fatty acid amide hydrolase (FAAH) and cholinesterases, highlighting its broad applicability in drug discovery. brieflands.comresearchgate.net

Enzyme TargetDesign StrategyKey Findings
Soluble Epoxide Hydrolase (sEH) 4-Benzamidobenzoic acid scaffold with hydrazide modification.Hydrazide interacts with catalytic residues; benzamido group occupies hydrophobic pocket. Potent inhibitors were developed. nih.gov
Fatty Acid Amide Hydrolase (FAAH) 4-Aminobenzohydrazide derivatives.Lipophilic groups and carboxylic acids on the scaffold enhance potency. brieflands.com
Cholinesterases (AChE/BChE) Various aminobenzoic acid derivatives.Identified compounds with significant inhibitory potential for Alzheimer's disease research. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-[(4-fluorobenzoyl)amino]benzoic acid, while not extensively detailed in current literature, can be achieved through established methods of amide bond formation. The most common approach involves the acylation of 4-aminobenzoic acid with 4-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, can be performed under various conditions.

Future research could focus on optimizing this synthesis. The development of novel catalytic systems promises to enhance efficiency, yield, and sustainability. For instance, the use of palladium or ruthenium catalysts, which have shown efficacy in the synthesis of other benzanilides, could be explored. rsc.orgtandfonline.com These catalytic methods often proceed under milder conditions and may offer improved regioselectivity and functional group tolerance. rsc.org Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields in the formation of benzanilides. tandfonline.com The development of solvent-free or aqueous reaction conditions would also be a significant step forward, aligning with the principles of green chemistry. tandfonline.comnih.gov

A plausible synthetic route starting from commercially available precursors is outlined below:

Step 1: Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid can be converted to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Amide Formation (Schotten-Baumann Reaction)

The resulting 4-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid to form the desired amide, this compound. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Advanced Characterization of Solid-State Forms and Phase Transitions

The solid-state properties of a compound are critical for its application in pharmaceuticals and materials science. For this compound, a thorough investigation into its crystallography and thermal behavior is warranted.

Crystallography: While specific crystallographic data for this compound is not readily available, X-ray diffraction studies would be invaluable. Such studies would determine the precise three-dimensional arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid and amide groups. This information is fundamental to understanding the compound's physical properties. For comparison, the related Schiff base, (E)-4-(4-fluorobenzylideneamino)benzoic acid, crystallizes in the monoclinic system, with molecules forming dimers through hydrogen bonds. nih.govresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide insight into the thermal stability and phase transitions of the compound. DSC can be used to determine the melting point, which for the related 2-[(4-fluorobenzoyl)amino]benzoic acid, methyl ester is in the range of 133-137 °C. caymanchem.com TGA would reveal the decomposition temperature and any mass loss associated with heating, indicating the compound's thermal stability. The enthalpy of fusion for 4-fluorobenzoic acid has been reported as 20.9 kJ/mol. nist.gov

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, which can guide experimental work. For this compound, a combination of computational and experimental methods could accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations could be employed to predict spectroscopic data (NMR, IR), which can then be compared with experimental results for validation. tandfonline.com Molecular modeling can also predict the preferred conformations of the molecule and the nature of its intermolecular interactions. Furthermore, computational screening could be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby guiding the synthesis of new compounds with potentially enhanced pharmacological activity. Studies on other benzanilides have successfully used computational methods to understand regioselectivity in synthetic reactions. rsc.org

Diversification of Chemical Modifications and Derivatization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the creation of a library of derivatives with diverse properties.

Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or other functional groups. Esterification, for example, could modulate the compound's solubility and pharmacokinetic properties.

Aromatic Rings: The two aromatic rings can be further substituted with various functional groups to alter the electronic and steric properties of the molecule.

Amide Linkage: While the amide bond itself is stable, modifications to the synthetic precursors would lead to a wide range of analogous structures.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity or material properties.

Investigation into Broader Biological and Material Applications

While specific applications for this compound have not been reported, the broader class of benzanilides and related compounds exhibit a wide range of interesting properties.

Biological Applications: Benzanilide (B160483) derivatives have been investigated for various biological activities, including antimicrobial and antifungal properties. seu.ac.lk Given that derivatives of 4-aminobenzoic acid (PABA) are also known to have antimicrobial activity, it is plausible that this compound could serve as a lead compound for the development of new therapeutic agents. mdpi.comnih.gov Future research should involve screening this compound against a panel of bacterial and fungal strains.

Material Applications: The rigid, planar structure of the benzanilide core, combined with the potential for strong hydrogen bonding, makes these compounds interesting candidates for applications in material science. They could potentially be used in the development of liquid crystals, polymers, or other functional materials. The starting material, 4-aminobenzoic acid, has been studied for its crystal growth properties. ebi.ac.uk

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